molecular formula C19H16BrFN2O2S B4010464 (5Z)-5-({5-BROMO-2-[(3-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-ETHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE

(5Z)-5-({5-BROMO-2-[(3-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-ETHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE

Cat. No.: B4010464
M. Wt: 435.3 g/mol
InChI Key: QOQCLYSGPNOSPX-YBEGLDIGSA-N
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Description

(5Z)-5-({5-BROMO-2-[(3-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-ETHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a bromine atom, a fluorophenyl group, and a sulfanylideneimidazolidinone core, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({5-BROMO-2-[(3-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-ETHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the 5-bromo-2-[(3-fluorophenyl)methoxy]benzaldehyde, which is then reacted with 3-ethyl-2-sulfanylideneimidazolidin-4-one under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger volumes, ensuring the purity of intermediates, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({5-BROMO-2-[(3-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-ETHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imidazolidinone ring to more saturated derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium azide for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent, although further research is needed to confirm these effects.

    Industry: It may be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.

Mechanism of Action

The mechanism of action of (5Z)-5-({5-BROMO-2-[(3-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-ETHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, or it may modulate receptor signaling pathways by interacting with receptor proteins.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-fluorobenzoate: This compound shares the fluorophenyl group but lacks the imidazolidinone core and bromine atom.

    4-Bromo-2-iodoaniline: Contains a bromine atom and an aromatic ring but differs significantly in structure and functional groups.

    2-Bromo-6-methylpyridine: Features a bromine atom and an aromatic ring but has a different core structure.

Uniqueness

(5Z)-5-({5-BROMO-2-[(3-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-ETHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is unique due to its combination of a bromine atom, a fluorophenyl group, and a sulfanylideneimidazolidinone core. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.

Properties

IUPAC Name

(5Z)-5-[[5-bromo-2-[(3-fluorophenyl)methoxy]phenyl]methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrFN2O2S/c1-2-23-18(24)16(22-19(23)26)10-13-9-14(20)6-7-17(13)25-11-12-4-3-5-15(21)8-12/h3-10H,2,11H2,1H3,(H,22,26)/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOQCLYSGPNOSPX-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=C(C=CC(=C2)Br)OCC3=CC(=CC=C3)F)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=C(C=CC(=C2)Br)OCC3=CC(=CC=C3)F)/NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-({5-BROMO-2-[(3-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-ETHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE
Reactant of Route 2
(5Z)-5-({5-BROMO-2-[(3-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-ETHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE
Reactant of Route 3
(5Z)-5-({5-BROMO-2-[(3-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-ETHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE
Reactant of Route 4
(5Z)-5-({5-BROMO-2-[(3-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-ETHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE
Reactant of Route 5
Reactant of Route 5
(5Z)-5-({5-BROMO-2-[(3-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-ETHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE
Reactant of Route 6
(5Z)-5-({5-BROMO-2-[(3-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-ETHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE

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